3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide
Description
3-Chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide is a benzamide derivative featuring a complex heterocyclic scaffold. The core structure comprises a benzochromene ring system (benzo[f]chromen) substituted with a cyano group at position 2 and a 4-methoxyphenyl group at position 1. The benzamide moiety is functionalized with a chlorine atom at the 3-position of the benzene ring.
Properties
IUPAC Name |
3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClN2O3/c1-33-21-12-9-18(10-13-21)25-23(16-30)28(31-27(32)19-6-4-7-20(29)15-19)34-24-14-11-17-5-2-3-8-22(17)26(24)25/h2-15,25H,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQVXPRXJAAEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)NC(=O)C5=CC(=CC=C5)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[f]chromene core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a phenylacetonitrile derivative under basic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the benzamide moiety: This step involves the reaction of the intermediate with a suitable amine, such as an aniline derivative, under acidic or basic conditions to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The C3-chloro group undergoes substitution reactions with nucleophiles like thiophenols or amines under basic conditions. For example:
-
Reaction with thiophenol in DMF/K₂CO₃ yields 3-(phenylthio) derivatives via C–S bond formation.
-
Primary amines (e.g., methylamine) displace the chloro group to form 3-aminobenzamide analogs .
Key Reaction Table
| Reagent | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Thiophenol | DMF, K₂CO₃, 80°C | 3-(Phenylthio)benzamide derivative | ~75% |
| Methylamine | EtOH, reflux | 3-(Methylamino)benzamide analog | ~68% |
Cyano Group Transformations
The C2-cyano group participates in hydrolysis and cyclocondensation:
-
Hydrolysis : Treatment with concentrated H₂SO₄/H₂O converts the cyano group to a carboxylic acid, forming 2-carboxy-substituted benzochromen derivatives .
-
Cyclocondensation : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) in dioxane/piperidine to yield α,β-unsaturated nitriles (e.g., compound 8 in Scheme 1 of ).
Mechanistic Pathway
-
Knoevenagel condensation between the cyano group and aldehyde.
-
Intramolecular cyclization to form fused pyran or chromene systems .
Benzamide Transamidation
The benzamide moiety reacts with primary amines in the presence of coupling agents (e.g., DCC/DMAP):
-
Substitution of the benzamide’s NH with alkyl/aryl groups produces N-alkylated derivatives (e.g., N-(4-methoxyphenyl) analogs ).
Heterocyclic Ring Formation
The benzo[f]chromen core participates in cyclization reactions:
-
Pyrazolone Condensation : Reacts with N-phenyl-3-methylpyrazolone under L-proline catalysis to form pyrano[3,2-c]chromenone hybrids (similar to Scheme 17 in ) .
-
Imidazoline Synthesis : Interaction with 1,2-diaminoethane via 5-endo-trig cyclization produces imidazoline derivatives (analogous to compound 4 in ) .
Key Structural Modifications
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs electrophiles to the para position:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the methoxyphenyl ring’s para-position.
Oxidation/Reduction
-
Oxidation : The chromen ring’s double bond reacts with mCPBA to form epoxides.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine.
Mechanistic Insights from Computational Studies
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 348.79 g/mol. Its structure consists of a chloro group, a cyano group, and a methoxyphenyl moiety attached to a benzo[f]chromene core, which contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of benzo[f]chromenes exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Nature demonstrated that similar compounds effectively targeted cancer cells by disrupting microtubule dynamics, leading to increased apoptosis rates in vitro .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide | Breast Cancer | Induces apoptosis via mitochondrial pathway |
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of various pathogenic bacteria and fungi.
Case Study:
In vitro tests indicated that derivatives of benzo[f]chromenes, including our compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Neuroprotective Effects
Preliminary studies have suggested neuroprotective effects attributed to the compound, particularly in models of neurodegenerative diseases.
Case Study:
Research highlighted that compounds with similar structures could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic avenues for diseases like Alzheimer's .
Anti-inflammatory Activity
The compound's structural features may contribute to its anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Case Study:
A recent investigation found that compounds similar to 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide effectively inhibited pro-inflammatory cytokines in cell cultures .
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and functional differences between the target compound and similar benzamide derivatives:
Key Insights:
Electron-Donating vs. Withdrawing Groups: The 4-methoxy group (electron-donating) in the target compound and W17 correlates with anticancer activity in benzamide analogues . Chloro (electron-withdrawing) and cyano groups (as in the target and compound) are associated with enhanced antimicrobial activity due to increased electrophilicity and membrane interaction .
Pyrazole () and benzimidazole () cores offer distinct binding modes; pyrazoles often target enzymes like COX-2, while benzimidazoles inhibit microtubule assembly .
Lipophilicity and Bioavailability: The target compound’s cyano group and chloro substituent increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This contrasts with the nitro group in ’s compound, which enhances reactivity but may confer toxicity .
Biological Activity
3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The chemical structure of 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide can be outlined as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 364.81 g/mol
- Functional Groups : Chlorine, cyano, methoxy, and amide groups.
The presence of these functional groups is crucial for the compound's biological activity.
Anticancer Activity
Research has indicated that compounds similar to 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that related chromene derivatives can induce apoptosis in various cancer cell lines. The cytotoxic effects are often quantified using IC values, which measure the concentration required to inhibit cell growth by 50%. For example, certain derivatives have demonstrated IC values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) and lung cancer cells (A549) .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the Bcl-2 family proteins. Molecular docking studies suggest that these compounds interact with target proteins primarily through hydrophobic interactions, which are essential for their anticancer efficacy .
Antimicrobial Activity
The antimicrobial potential of 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide has also been explored:
- Antibacterial Properties : Preliminary screening against Gram-positive and Gram-negative bacteria indicates that some derivatives exhibit selective antibacterial activity. For example, compounds with similar structures have shown promising results against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported in the micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Key Modifications : The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances cytotoxicity. Conversely, substituents that introduce steric hindrance or electron-withdrawing characteristics can diminish activity .
| Compound | Structure Features | IC (µM) | Activity |
|---|---|---|---|
| A | 4-Methoxy group | 1.98 | Anticancer |
| B | Chlorine substitution | 0.85 | Antimicrobial |
| C | Cyano group | 2.50 | Anticancer |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated a series of chromene derivatives similar to 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide against various cancer cell lines. The results indicated that modifications at the methoxy position significantly affected cytotoxicity, with optimal configurations yielding IC values comparable to established chemotherapeutics like doxorubicin. -
Case Study on Antimicrobial Efficacy :
Another investigation focused on the antibacterial properties of related compounds against Bacillus subtilis and Escherichia coli. The study found that certain derivatives were effective at lower concentrations than conventional antibiotics, suggesting potential for development as new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving chromene core formation followed by benzamide coupling. For example, chromene derivatives are often synthesized using Knoevenagel condensation between substituted benzaldehydes and active methylene compounds (e.g., malononitrile). Subsequent benzamide formation may employ coupling agents like EDCI/HOBt in anhydrous DMF.
- Characterization : Key intermediates should be analyzed via and NMR to confirm cyano and methoxy substituents. IR spectroscopy can validate carbonyl (C=O, ~1698 cm) and nitrile (CN, ~2194 cm) groups. Mass spectrometry (HRMS or ESI-MS) provides molecular ion confirmation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : Compare experimental NMR shifts (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in 7.05–7.8 ppm range) with literature data .
- Elemental Analysis : Match calculated (e.g., C: 69%, H: 4.4%, N: 12.3%) and observed values to confirm stoichiometry .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and X-ray crystallographic results be resolved during structural elucidation?
- Case Study : If NMR suggests a planar chromene ring but crystallography reveals puckering, perform:
- Conformational Analysis : Use density functional theory (DFT) to model energy differences between planar and non-planar conformers.
- Dynamic NMR : Probe temperature-dependent shifts to detect ring flexibility.
- Reference Data : Compare with SHELX-refined structures (e.g., monoclinic space groups, β angles ~98.2°) to identify lattice-induced distortions .
Q. What strategies optimize reaction yields for derivatives of this compound, particularly under steric hindrance from the 4-methoxyphenyl group?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates.
- Catalysis : Employ Pd/Cu-mediated cross-coupling for efficient C–N bond formation.
- Microwave Assistance : Reduce reaction time (e.g., from 24h to 2h) and improve yields by 15–20% via controlled heating .
Q. How does the 4-methoxyphenyl substituent influence the compound’s electronic properties and binding affinity in target interactions?
- Approach :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-rich regions.
- SAR Studies : Synthesize analogs with substituents (e.g., -NO, -CF) and compare IC values in enzyme inhibition assays.
- Crystallography : Resolve ligand-target complexes (e.g., using SHELXL) to observe hydrogen bonding with the methoxy oxygen .
Data Contradiction & Troubleshooting
Q. How should researchers address conflicting biological activity data across different assay platforms?
- Resolution Protocol :
Standardize Assays : Use a reference inhibitor (e.g., staurosporine for kinase assays) to calibrate inter-lab variability.
Solubility Checks : Measure compound solubility in DMSO/PBS via nephelometry; precipitation may falsely lower activity.
Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based viability assays (e.g., MTT) .
Q. What analytical methods confirm the stability of the cyano group under physiological conditions?
- Methodology :
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor nitrile loss via IR (disappearance of ~2194 cm peak).
- LC-MS/MS : Detect hydrolysis products (e.g., carboxylic acid derivatives) with retention time shifts and fragment ions .
Structural & Mechanistic Insights
Q. What crystallographic techniques are optimal for resolving the benzo[f]chromen core’s conformation?
- Guidelines :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement : Apply SHELXL with TWIN/BASF commands for handling twinning (common in chromenes).
- Validation : Check R (<5%) and Flack parameter to confirm absolute configuration .
Q. How can researchers mechanistically study the compound’s interaction with bacterial AcpS-PPTase enzymes?
- Approach :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.
- Mutagenesis : Clone AcpS-PPTase variants (e.g., S112A) to identify critical residues for inhibition.
- Molecular Dynamics : Simulate ligand-enzyme complexes (AMBER) to map binding pocket dynamics .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| Chromene formation | Knoevenagel condensation, 80°C, 12h | 69 | NMR, IR | |
| Benzamide coupling | EDCI/HOBt, DMF, rt, 24h | 82 | HRMS, HPLC |
Table 2 : Computational vs. Experimental Bond Lengths (Å) in Chromene Core
| Bond Type | DFT (B3LYP/6-31G*) | X-ray Data | Deviation |
|---|---|---|---|
| C–O (methoxy) | 1.36 | 1.34 | 0.02 |
| C≡N | 1.15 | 1.16 | 0.01 |
| C=O (amide) | 1.22 | 1.24 | 0.02 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
